

Spectroscopic Profile of 3-Ureidobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Ureidobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Ureidobenzoic acid**. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is based on the analysis of its constituent functional groups and data from structurally analogous compounds, namely 3-aminobenzoic acid and phenylurea. This document is intended to serve as a foundational reference for the identification, characterization, and quality control of **3-Ureidobenzoic acid** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **3-Ureidobenzoic acid**. These predictions are derived from established spectral databases and the known spectroscopic behavior of its core functional moieties.

Table 1: Predicted ^1H NMR Spectral Data for 3-Ureidobenzoic Acid

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2	~8.2 - 8.4	Singlet (or Triplet, $J \approx 1.8$ Hz)	1H
H-4	~7.8 - 8.0	Doublet (or Doublet of Doublets)	1H
H-5	~7.4 - 7.6	Triplet	1H
H-6	~7.6 - 7.8	Doublet (or Doublet of Doublets)	1H
-COOH	~12.0 - 13.0 (broad)	Singlet	1H
Ar-NH-	~8.5 - 9.5 (broad)	Singlet	1H
-NH ₂	~5.5 - 6.5 (broad)	Singlet	2H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 3-Ureidobenzoic Acid

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~167 - 170
C=O (Urea)	~153 - 156
C-1	~131 - 134
C-2	~128 - 131
C-3	~139 - 142
C-4	~120 - 123
C-5	~124 - 127
C-6	~118 - 121

Solvent: DMSO-d₆**Table 3: Predicted Infrared (IR) Absorption Frequencies for 3-Ureidobenzoic Acid**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	3300 - 2500	Strong, Broad	O-H Stretch (Hydrogen-bonded)[1] [2]
N-H (Urea)	3500 - 3200	Medium, Multiple Bands	N-H Stretch[3]
C-H (Aromatic)	3100 - 3000	Medium to Weak	C-H Stretch
C=O (Carboxylic Acid)	1725 - 1680	Strong, Sharp	C=O Stretch[1]
C=O (Urea, Amide I)	1680 - 1630	Strong	C=O Stretch[3]
N-H Bend (Urea, Amide II)	1650 - 1550	Medium	N-H Bend
C=C (Aromatic)	1600 - 1450	Medium to Weak	C=C Stretch
C-O (Carboxylic Acid)	1320 - 1210	Medium	C-O Stretch
C-N (Urea)	1480 - 1400	Medium	C-N Stretch

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Ureidobenzoic Acid

Ion Type	Predicted m/z	Notes
$[M+H]^+$	181.06	Molecular ion peak (positive ion mode)
$[M-H]^-$	179.05	Molecular ion peak (negative ion mode)
$[M-H_2O+H]^+$	163.05	Fragment ion (loss of water from carboxylic acid)
$[M-NH_3+H]^+$	164.05	Fragment ion (loss of ammonia from urea)
$[M-HNCO+H]^+$	138.05	Fragment ion (loss of isocyanic acid from urea)

Experimental Protocols

The following are generalized methodologies for acquiring high-quality spectroscopic data for a solid organic compound such as **3-Ureidobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
 - Transfer the solution to a standard 5 mm NMR tube using a clean pipette.
 - If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.
- ^1H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Set the acquisition parameters, including a standard single-pulse sequence, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phasing the spectrum, and applying a baseline correction.
- Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Use the same sample prepared for ¹H NMR.
 - Employ a standard proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220 ppm.
 - Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
 - Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.^[4]

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

- Record a background spectrum of the empty crystal.
- Sample Application:
 - Place a small amount of the solid **3-Ureidobenzoic acid** powder directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
 - Collect the infrared spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
- Cleaning:
 - After the analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.

Alternatively, the KBr pellet method can be used.^[4]

- Sample Preparation:
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

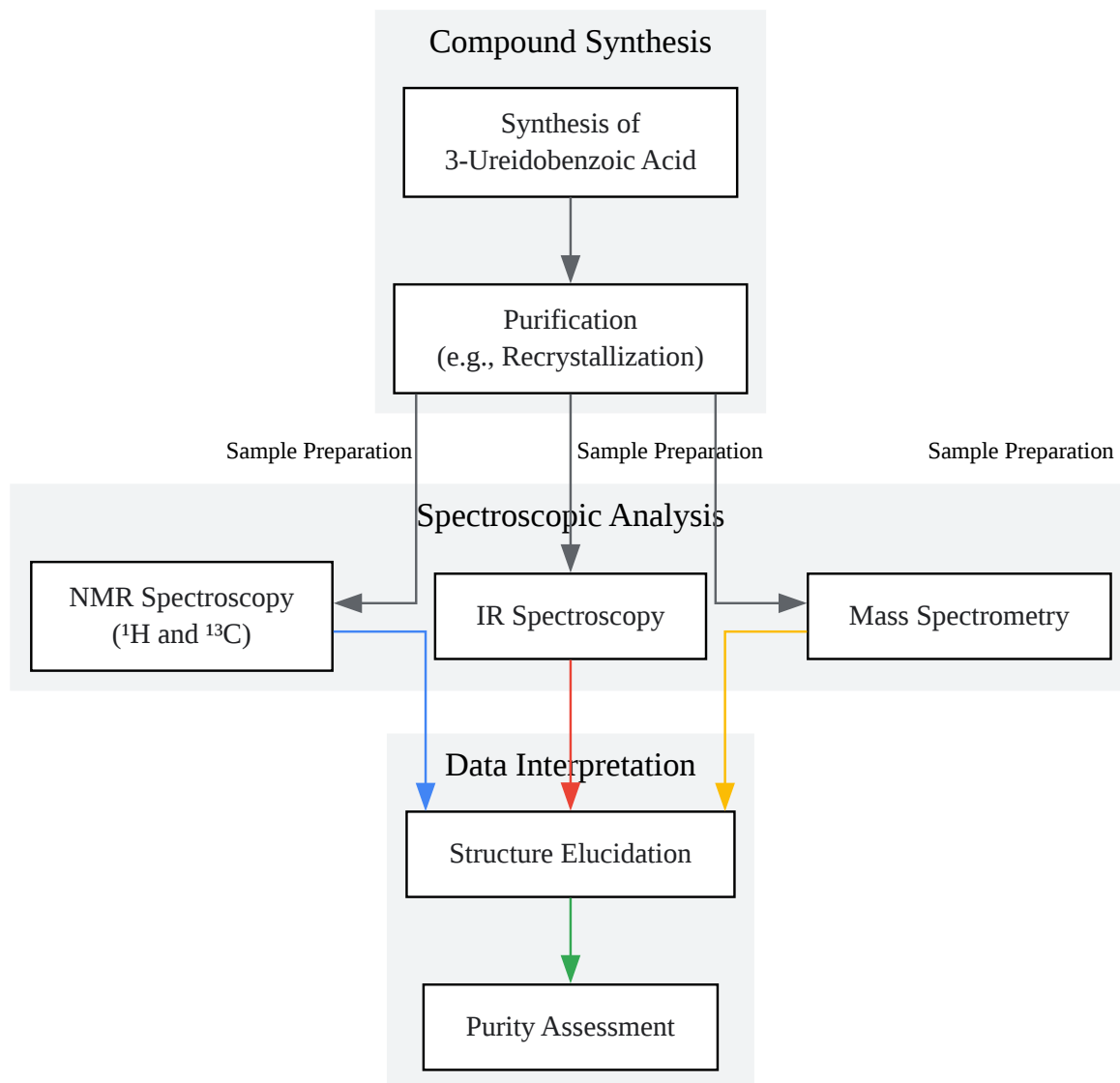
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules.

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to aid ionization.
- Data Acquisition:
 - Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.
 - Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable and strong signal.
- Tandem Mass Spectrometry (MS/MS):
 - To obtain structural information, perform fragmentation analysis by selecting the precursor ion (e.g., the $[M+H]^+$ or $[M-H]^-$ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

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